![molecular formula C20H13N B017798 7-Aminobenzo[A]pyrene CAS No. 72297-05-3](/img/structure/B17798.png)
7-Aminobenzo[A]pyrene
Overview
Description
7-Aminobenzo[a]pyrene is a polycyclic aromatic hydrocarbon compound with a molecular formula of C20H13N and a molecular weight of 267.32 . It is an organic compound that exists in solid form . It is a harmful substance that affects human health and is often used as a reference substance or precursor for research analysis .
Physical And Chemical Properties Analysis
7-Aminobenzo[a]pyrene is a solid substance that is soluble in chloroform and THF . It has a molecular weight of 267.32 . It is stored at -20° C and has a melting point of 203-204°C (lit.) .
Scientific Research Applications
Excited State Kinetics Study
Benzo[a]pyrene, a compound closely related to 7-Aminobenzo[A]pyrene, is a widespread environmental pollutant and a strong carcinogen . The excited state dynamics of benzo[a]pyrene have been studied using time-resolved fluorescence and transient absorption spectroscopic techniques . This research is crucial for understanding its bio-toxicity and degradation mechanism .
Bio-toxicity and Degradation Mechanism
The bio-toxicity and degradation mechanism of benzo[a]pyrene is a significant area of study . It has been identified that benzo[a]pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching . Additionally, effective intersystem crossing can occur from its singlet state to the triplet state .
Interaction with DNA
The interaction between the excited benzo[a]pyrene and ct-DNA can be observed directly, and charge transfer between benzo[a]pyrene and ct-DNA may be the reason . These results lay a foundation for further understanding of the carcinogenic mechanism of benzo[a]pyrene and provide insight into the photo-degradation mechanism of this molecule .
Biodegradation
Biodegradation has become an ideal method to eliminate PAH pollutants from the environment . Pseudomonas benzopyrenica BaP3 is a highly efficient benzo[a]pyrene-degrading strain that is isolated from soil samples . The mechanism of its degradation remains unknown .
Microbial Metabolic Mechanisms
Research into the biodegradation of HMW PAHs contributes to the development of microbial metabolic mechanisms . This research also provides new systems for environmental treatments .
Environmental Treatments
The study of the biodegradation of HMW PAHs not only contributes to the development of microbial metabolic mechanisms but also provides new systems for environmental treatments . A recombinant strain that could completely mineralize benzo[a]pyrene was also proposed for the first time .
Safety and Hazards
7-Aminobenzo[a]pyrene is a harmful substance that affects human health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon (PAH) compound . The primary targets of this compound are the DNA in cells . It forms DNA adducts, leading to gene expression changes . These changes can occur in both target organs for carcinogenicity (such as lung, spleen, and forestomach) and non-target organs (like liver, colon, and glandular stomach) .
Mode of Action
The compound interacts with its targets by forming DNA adducts . This interaction leads to changes in gene expression, which can be tissue-specific . Eight genes, including Tubb5, Fos, Cdh1, Cyp1a1, Apc, Myc, Ctnnb1, and Cav, show significant expression differences between target and non-target organs .
Biochemical Pathways
The compound affects various biochemical pathways. It induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It also influences cellular processes via intricate interactions .
Pharmacokinetics
It is known that the compound can be metabolized by cytochrome p450 to produce more reactive metabolites . These metabolites can then form DNA adducts, causing mutations and malignant transformations .
Result of Action
The result of the compound’s action is the induction of oxidative stress in cells, leading to DNA damage and potential carcinogenic effects . It can also cause immunotoxicity and early death in certain conditions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can increase human exposure to the compound, potentially enhancing its toxic effects .
properties
IUPAC Name |
benzo[a]pyren-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGRLTVDYSTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5N)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502297 | |
Record name | Benzo[pqr]tetraphen-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminobenzo[A]pyrene | |
CAS RN |
72297-05-3 | |
Record name | Benzo[a]pyren-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72297-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[pqr]tetraphen-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Aminobenzo[a]pyrene stand out in terms of its mutagenic potential compared to other compounds found in coal liquefaction products?
A1: The research by [Pelroy et al. (1985)] [] highlights that 7-Aminobenzo[a]pyrene belongs to a class of compounds called amino-polycyclic aromatic hydrocarbons (amino-PAHs) found within coal liquefaction products. The study emphasizes that, in general, N-PACs (nitrogen-containing polycyclic aromatic hydrocarbons), specifically amino-PAHs like 7-Aminobenzo[a]pyrene, exhibit greater mutagenic activity than their PAH (polycyclic aromatic hydrocarbon) counterparts when tested using the Ames test []. While the study doesn't delve into the specific mechanisms of 7-Aminobenzo[a]pyrene's mutagenicity, it underscores its heightened activity compared to PAHs within this specific context.
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